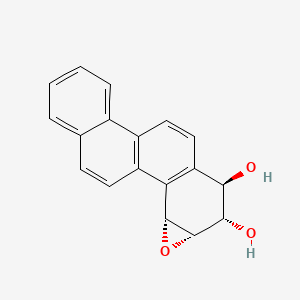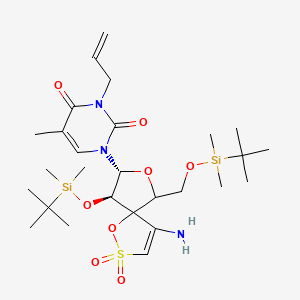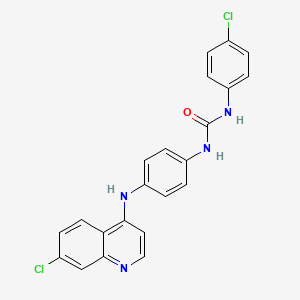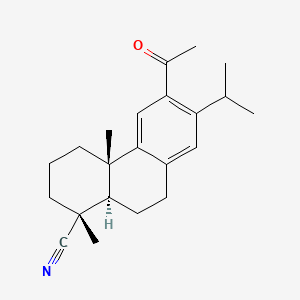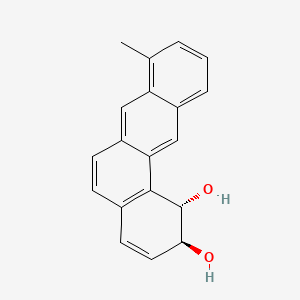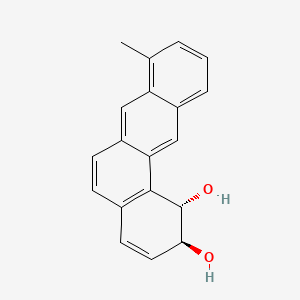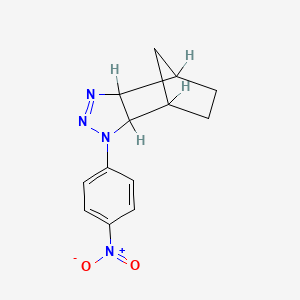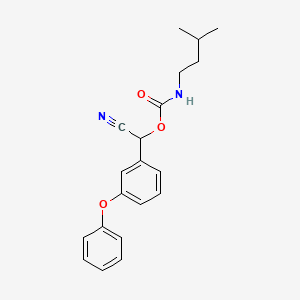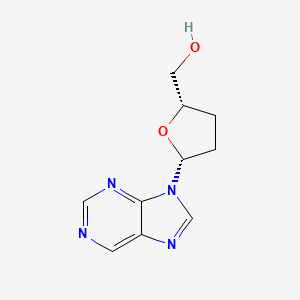
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This modification imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine typically involves the following steps:
Glycosylation Reaction: The starting material, a purine base, undergoes a glycosylation reaction with a protected ribose derivative. This step is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The protected ribose derivative is then deprotected to yield the desired nucleoside analog. Common deprotection reagents include acids like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation and deprotection reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the purine base.
Reduction: Reduced forms of the nucleoside analog.
Substitution: Alkylated purine derivatives.
Wissenschaftliche Forschungsanwendungen
9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and its ability to inhibit certain enzymes.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination during DNA or RNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound can inhibit the replication of viral genomes or induce cell death in rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-oxopurine
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-(methylthio)purine
Uniqueness
Compared to its analogs, 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-9H-purine is unique due to its specific structural modifications, which confer distinct biological activities. For instance, the absence of the 2’ and 3’ hydroxyl groups makes it more resistant to enzymatic degradation, enhancing its stability and efficacy in therapeutic applications.
Eigenschaften
CAS-Nummer |
126502-08-7 |
|---|---|
Molekularformel |
C10H12N4O2 |
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
[(2S,5R)-5-purin-9-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12N4O2/c15-4-7-1-2-9(16-7)14-6-13-8-3-11-5-12-10(8)14/h3,5-7,9,15H,1-2,4H2/t7-,9+/m0/s1 |
InChI-Schlüssel |
GKYNWIQWAXROLY-IONNQARKSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=CN=CN=C32 |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=CN=CN=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


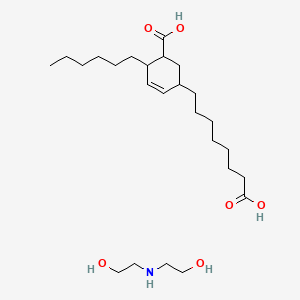
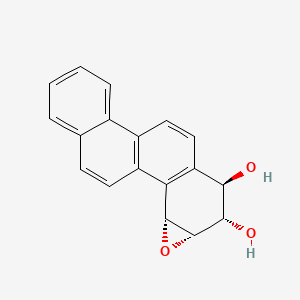
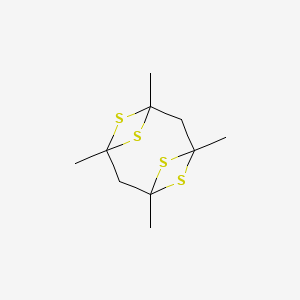
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)
